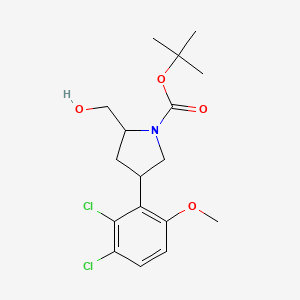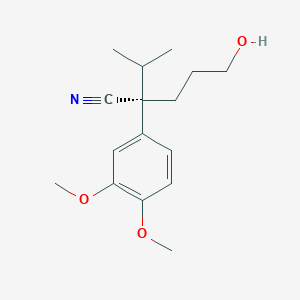![molecular formula C11H12N4O2S B14801558 N-[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)carbamothioyl]acetamide](/img/structure/B14801558.png)
N-[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)carbamothioyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)amino]carbonothioyl}acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors for the synthesis of various heterocyclic compounds. The presence of cyano and carbonothioyl groups in the molecule makes it highly reactive and suitable for various chemical transformations.
Métodos De Preparación
The synthesis of N-{[(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)amino]carbonothioyl}acetamide can be achieved through several methods:
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion Method: The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides.
Análisis De Reacciones Químicas
N-{[(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)amino]carbonothioyl}acetamide undergoes various types of chemical reactions:
Condensation Reactions: The compound can undergo condensation reactions with different reagents to form various heterocyclic compounds.
Cyclization Reactions: It can be cyclized to produce N-substituted 2-pyridone derivatives under conventional heating or ultrasonic methods.
Substitution Reactions: The active hydrogen on C-2 can participate in various substitution reactions, leading to the formation of different products.
Aplicaciones Científicas De Investigación
N-{[(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)amino]carbonothioyl}acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-{[(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)amino]carbonothioyl}acetamide involves its interaction with various molecular targets and pathways. The cyano and carbonothioyl groups in the molecule make it highly reactive, allowing it to interact with different enzymes and proteins. This interaction can lead to the inhibition of specific enzymes or the activation of certain pathways, resulting in its biological effects .
Comparación Con Compuestos Similares
N-{[(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)amino]carbonothioyl}acetamide can be compared with other similar compounds, such as:
N-cyanoacetamides: These compounds share similar structural features and reactivity patterns.
N-substituted 2-pyridone derivatives: These compounds are also derived from cyanoacetamides and have similar biological activities.
Cyanoacetanilides: These compounds are prepared using similar synthetic methods and have comparable chemical properties.
The uniqueness of N-{[(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)amino]carbonothioyl}acetamide lies in its specific structural features, which confer distinct reactivity and biological activities.
Propiedades
Fórmula molecular |
C11H12N4O2S |
|---|---|
Peso molecular |
264.31 g/mol |
Nombre IUPAC |
N-[(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)carbamothioyl]acetamide |
InChI |
InChI=1S/C11H12N4O2S/c1-6-4-7(2)15(10(17)9(6)5-12)14-11(18)13-8(3)16/h4H,1-3H3,(H2,13,14,16,18) |
Clave InChI |
SYDDNJFRSHUGBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)N1NC(=S)NC(=O)C)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B14801475.png)


![4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B14801500.png)


![(4S,5S)-2-[2-bromo-3-[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]phenyl]-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazole](/img/structure/B14801515.png)
![(9E,12E)-N-[2-(4-hydroxyphenyl)ethyl]octadeca-9,12-dienamide](/img/structure/B14801518.png)
![1,1-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B14801519.png)
![(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B14801520.png)
![(2E)-N-[4-(cyclohexylsulfamoyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14801524.png)

![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride](/img/structure/B14801544.png)

